5-acetyl-6,7-dihydroxy-6,7-dihydro-1H-imidazo[1,2-a]purin-9-one
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Overview
Description
9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-1,5,6,7-tetrahydro-6,7-dihydroxy- (9CI) is a complex organic compound with a unique structure that combines imidazo and purinone moieties. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-1,5,6,7-tetrahydro-6,7-dihydroxy- typically involves multi-step organic reactions. The starting materials and specific reagents used can vary, but common steps include cyclization reactions, acetylation, and hydroxylation. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-1,5,6,7-tetrahydro-6,7-dihydroxy- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional hydroxyl or carbonyl groups, while reduction may produce more saturated compounds .
Scientific Research Applications
9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-1,5,6,7-tetrahydro-6,7-dihydroxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-1,5,6,7-tetrahydro-6,7-dihydroxy- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets and altering their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-6,7-bis(acetyloxy)-3,5,6,7-tetrahydro-
- 9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-1,5,6,7-tetrahydro-6,7-dihydroxy-
Uniqueness
Compared to similar compounds, 9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-1,5,6,7-tetrahydro-6,7-dihydroxy- is unique due to its specific functional groups and structural configuration. These features contribute to its distinct chemical reactivity and potential biological activities .
Properties
CAS No. |
107698-73-7 |
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Molecular Formula |
C9H9N5O4 |
Molecular Weight |
251.2 g/mol |
IUPAC Name |
5-acetyl-6,7-dihydroxy-6,7-dihydro-1H-imidazo[1,2-a]purin-9-one |
InChI |
InChI=1S/C9H9N5O4/c1-3(15)13-7(17)8(18)14-6(16)4-5(11-2-10-4)12-9(13)14/h2,7-8,17-18H,1H3,(H,10,11) |
InChI Key |
HKPVJQALSWTNQG-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(C(N2C1=NC3=C(C2=O)NC=N3)O)O |
Canonical SMILES |
CC(=O)N1C(C(N2C1=NC3=C(C2=O)NC=N3)O)O |
Synonyms |
9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-1,5,6,7-tetrahydro-6,7-dihydroxy- (9CI) |
Origin of Product |
United States |
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